molecular formula C19H27N5O2 B7133468 N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide

Cat. No.: B7133468
M. Wt: 357.4 g/mol
InChI Key: IJJWHZDFVCHDQO-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-3-26-18-6-4-5-16(11-18)12-20-19(25)15-23-7-9-24(10-8-23)17-13-21-22(2)14-17/h4-6,11,13-14H,3,7-10,12,15H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJWHZDFVCHDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CN2CCN(CC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Piperazine Derivative: This step involves the reaction of 1-methylpyrazole with piperazine under controlled conditions to form the piperazine derivative.

    Ethoxyphenylmethyl Intermediate: The ethoxyphenylmethyl group is synthesized separately through the reaction of 3-ethoxybenzyl chloride with a suitable nucleophile.

    Final Coupling Reaction: The piperazine derivative and the ethoxyphenylmethyl intermediate are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biology: Research includes its role in modulating biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide
  • N-[(3-chlorophenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide

Uniqueness

N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.

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